molecular formula C31H24N2O4 B12012918 [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

Cat. No.: B12012918
M. Wt: 488.5 g/mol
InChI Key: AWKHPQPUNSWBAT-UZWMFBFFSA-N
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Description

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic compound characterized by its unique structure, which includes naphthalene and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:

    Formation of Naphthalene Derivatives: The initial step involves the preparation of naphthalene-1-carbonylhydrazine and naphthalen-2-yl derivatives.

    Condensation Reaction: These derivatives undergo a condensation reaction to form the hydrazinylidene intermediate.

    Esterification: The final step involves the esterification of the intermediate with 4-ethoxybenzoic acid under specific conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study interactions with biological macromolecules, such as proteins and nucleic acids. Its structure allows for binding studies and the investigation of molecular recognition processes.

Medicine

In medicine, [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Methyl acetoacetate: Another ester with comparable reactivity.

    Diethyl malonate: Known for its use in malonic ester synthesis.

Uniqueness

What sets [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate apart is its complex structure, which combines naphthalene and benzoate moieties

Properties

Molecular Formula

C31H24N2O4

Molecular Weight

488.5 g/mol

IUPAC Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C31H24N2O4/c1-2-36-24-17-14-23(15-18-24)31(35)37-29-19-16-22-9-4-6-12-26(22)28(29)20-32-33-30(34)27-13-7-10-21-8-3-5-11-25(21)27/h3-20H,2H2,1H3,(H,33,34)/b32-20+

InChI Key

AWKHPQPUNSWBAT-UZWMFBFFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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